molecular formula C11H12N2O3 B514928 N-allyl-N-{4-nitrophenyl}acetamide

N-allyl-N-{4-nitrophenyl}acetamide

Cat. No.: B514928
M. Wt: 220.22g/mol
InChI Key: YVZAMWKBHJCCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Nitrophenyl)acetamide (CAS 104-04-1) is a nitro-substituted acetamide derivative with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . It serves as a versatile scaffold in medicinal chemistry due to the electron-withdrawing nitro group, which enhances electrophilicity and influences bioactivity.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22g/mol

IUPAC Name

N-(4-nitrophenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C11H12N2O3/c1-3-8-12(9(2)14)10-4-6-11(7-5-10)13(15)16/h3-7H,1,8H2,2H3

InChI Key

YVZAMWKBHJCCMO-UHFFFAOYSA-N

SMILES

CC(=O)N(CC=C)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)N(CC=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

b. Cytotoxic and Antiproliferative Activity

  • Imidazole Derivatives : Tetra-aryl imidazole derivatives with N-(4-nitrophenyl)acetamide substituents exhibited cytotoxic effects against C6 glioma and HepG2 cells (IC₅₀ = 15.67 µg/mL). The imidazole scaffold facilitates DNA intercalation or kinase inhibition .
  • Triazole Derivatives : N-(4-nitrophenyl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide () was used as a query in virtual screening for quorum-sensing inhibitors. The triazole group enhances binding to bacterial LasR receptors .

c. Enzymatic Inhibition

  • Symmetric Triazole Derivatives : Molecules with 1,4-triazole moieties inhibited tumor-associated lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. The nitro group stabilizes enzyme-inhibitor complexes through polar interactions .

Physicochemical and Structural Comparisons

Compound Class Substituent Molecular Weight (g/mol) Key Bioactivity Evidence Source
Chalcone α,β-Unsaturated ketone ~300–350 Antinociceptive (ED₅₀ = 12.5 mg/kg)
Benzimidazole Benzimidazole-1-yl ~350–400 Anthelmintic (100% paralysis)
Imidazole 4,5-Dimethylimidazole ~400–450 Cytotoxic (IC₅₀ = 15.67 µg/mL)
Triazole 1,2,3-Triazol-1-yl ~350–400 Quorum-sensing inhibition
Nitroacetanilide Core None (Parent compound) 180.16 Baseline structural scaffold

Key Observations :

  • Electron-Withdrawing Groups : The nitro group at the para position enhances electrophilicity, improving target binding in all derivatives.
  • Bulkier Substituents : Larger groups (e.g., benzimidazole, triazole) increase molecular weight but improve specificity for enzymes or DNA targets.
  • Hybrid Structures : Combining N-(4-nitrophenyl)acetamide with heterocycles (e.g., imidazole, triazole) synergizes bioactivity through multifunctional interactions.

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